Methyl 2-Amino-3-bromo-4,5-difluorobenzoate
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Overview
Description
Methyl 2-Amino-3-bromo-4,5-difluorobenzoate is an organic compound with the molecular formula C8H6BrF2NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, bromo, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-3-bromo-4,5-difluorobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group.
Bromination: The nitro compound is then brominated to introduce the bromo group at the desired position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Esterification: Finally, the compound is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-3-bromo-4,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and difluoro groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield amino-substituted derivatives, while oxidation can produce nitro or hydroxyl derivatives.
Scientific Research Applications
Methyl 2-Amino-3-bromo-4,5-difluorobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3-bromo-4,5-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The amino, bromo, and difluoro groups contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Amino-4,5-difluorobenzoate: Lacks the bromo group, which may affect its reactivity and biological activity.
Methyl 4-Amino-5-bromo-2,3-difluorobenzoate: Differently substituted, leading to variations in chemical properties and applications.
Uniqueness
Methyl 2-Amino-3-bromo-4,5-difluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H6BrF2NO2 |
---|---|
Molecular Weight |
266.04 g/mol |
IUPAC Name |
methyl 2-amino-3-bromo-4,5-difluorobenzoate |
InChI |
InChI=1S/C8H6BrF2NO2/c1-14-8(13)3-2-4(10)6(11)5(9)7(3)12/h2H,12H2,1H3 |
InChI Key |
XZIRXUFXIYNHIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1N)Br)F)F |
Origin of Product |
United States |
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